

Application Notes and Protocols for Measuring CutE Activity Using ^{64}Cu Accumulation Assays

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Compound of Interest

Compound Name: *cutE protein*

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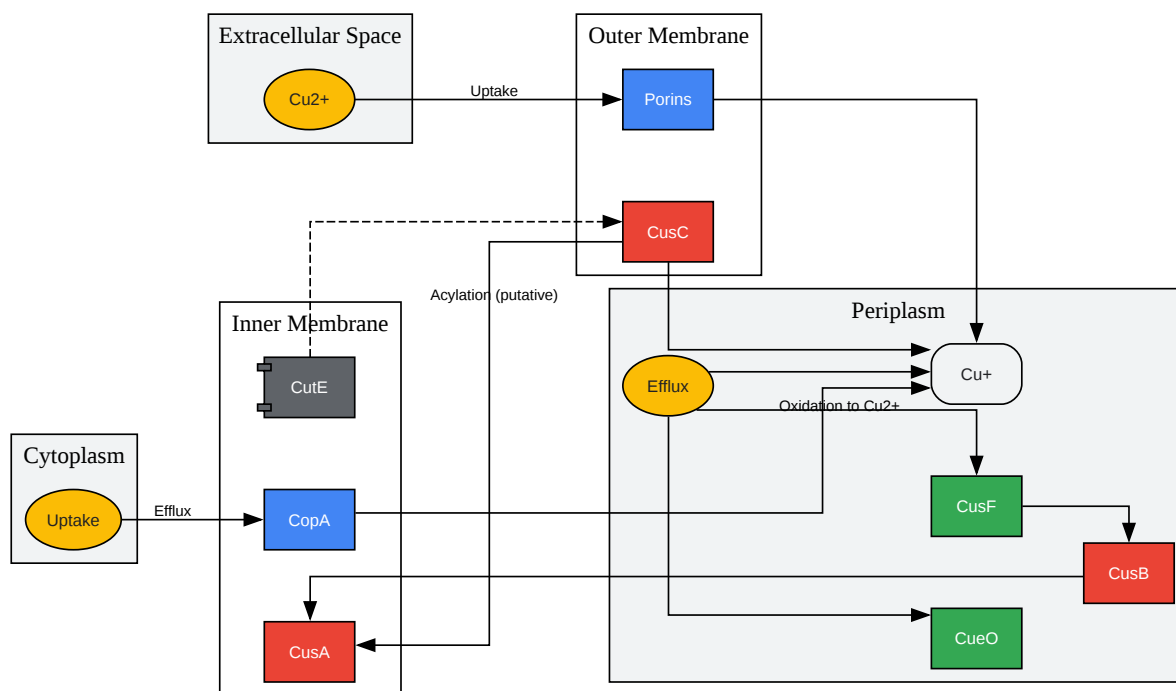
Introduction

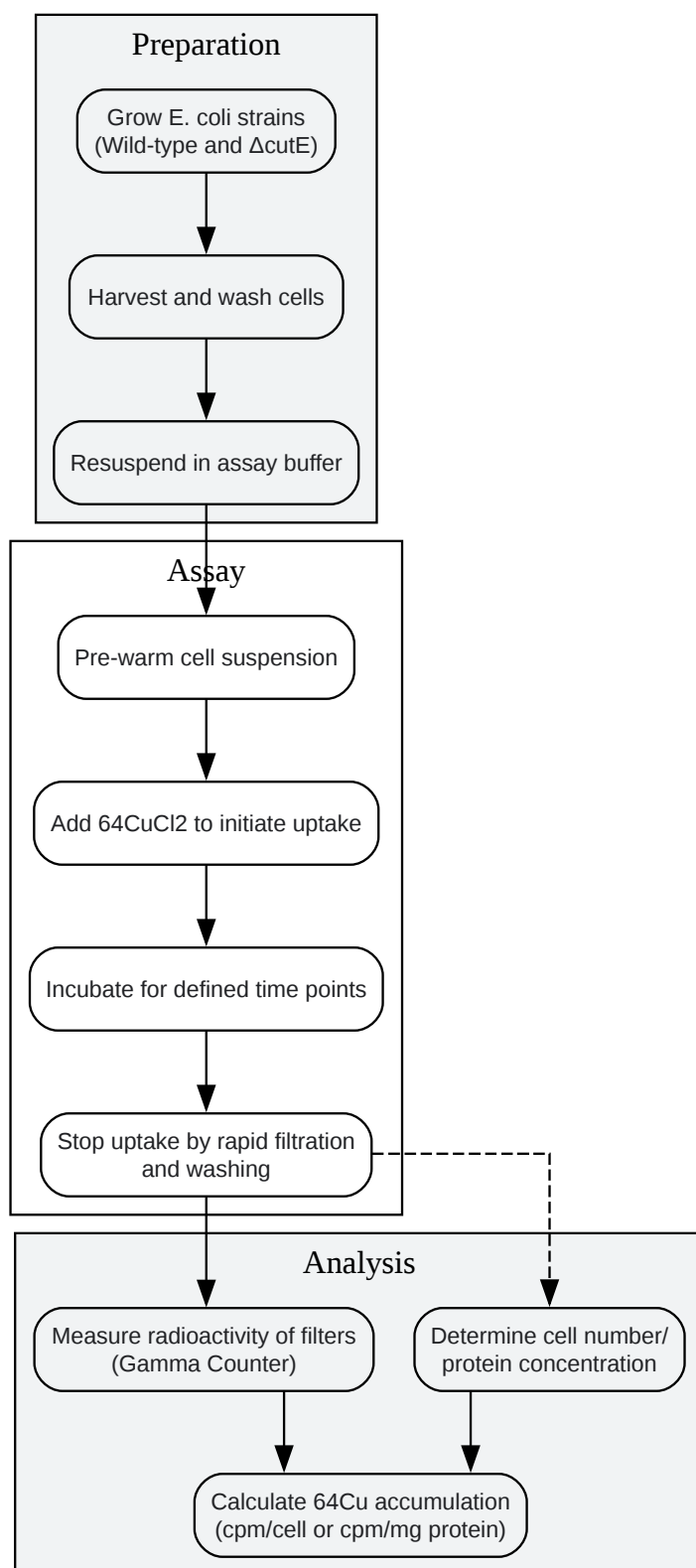
Copper is an essential micronutrient for bacterial physiology, serving as a critical cofactor for numerous enzymes. However, excess copper is toxic, necessitating tightly regulated copper homeostasis mechanisms. In *Escherichia coli*, several systems contribute to copper tolerance, including the copper-translocating P-type ATPase CopA, the multi-copper oxidase CueO, and the CusCFBA efflux system.[1][2][3][4][5] The *cutE* gene, also known as *Int*, encodes an apolipoprotein N-acyltransferase. While not a primary copper transporter, CutE is implicated in copper homeostasis, potentially through the acylation of components of the copper efflux machinery, such as CusC, thereby indirectly influencing copper tolerance.[1]

This document provides detailed application notes and protocols for utilizing a ^{64}Cu accumulation assay to indirectly measure the activity and importance of CutE in *E. coli* copper homeostasis. The assay quantifies the intracellular accumulation of radioactive copper (^{64}Cu) in wild-type and *cutE* deficient *E. coli* strains. A significant difference in ^{64}Cu accumulation between these strains can elucidate the role of CutE in copper efflux. This methodology is valuable for researchers studying bacterial copper metabolism and for professionals in drug development targeting bacterial-specific pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cellular context of copper homeostasis in *E. coli* and the experimental workflow for the ^{64}Cu accumulation assay.





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